The Solubility Profile of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic Acid in DMSO and Methanol: An In-depth Technical Guide
The Solubility Profile of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic Acid in DMSO and Methanol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a key intermediate in pharmaceutical synthesis, within two commonly utilized organic solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available qualitative information, draws on the physicochemical properties of the molecule and the parent compound p-aminobenzoic acid (PABA), and provides detailed, field-proven methodologies for the empirical determination of its solubility. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the effective handling and application of this compound in a laboratory setting.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. Poor solubility can significantly impede absorption, leading to low bioavailability and diminished therapeutic efficacy. For researchers engaged in the synthesis and application of complex organic molecules like 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a thorough understanding of its behavior in various solvent systems is not merely an academic exercise but a critical prerequisite for meaningful and reproducible experimental outcomes.
4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid serves as a vital building block in the synthesis of a wide array of pharmacologically active molecules. Its utility is, however, intrinsically linked to its ability to be effectively dissolved and manipulated in solution. This guide focuses on two of the most ubiquitous solvents in the drug discovery workflow: dimethyl sulfoxide (DMSO) and methanol. Their selection is far from arbitrary; it is a calculated choice based on their distinct and advantageous properties that cater to different stages of the research and development pipeline.
Physicochemical Rationale for Solubility in DMSO and Methanol
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The molecular structure of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid provides clear indicators of its solubility characteristics.
The molecule possesses both polar and non-polar regions. The benzoic acid moiety, with its carboxylic acid and amino groups, is capable of forming hydrogen bonds. The tert-butoxycarbonyl (Boc) protecting group, while contributing to the overall steric bulk, also introduces additional polar carbonyl and ether-like functionalities. The aromatic ring, however, represents a significant non-polar domain.
DMSO (Dimethyl Sulfoxide): The Universal Solvent
DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of both polar and non-polar compounds.[1] This versatility makes it an indispensable tool in high-throughput screening and for the creation of concentrated stock solutions of test compounds.[1] Its high boiling point (189 °C) also minimizes evaporation, ensuring the stability of stock solution concentrations over time. The oxygen atom in DMSO is a strong hydrogen bond acceptor, readily interacting with the acidic proton of the carboxylic acid and the protons of the amino groups in 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid.
Methanol: The Protic Workhorse
Methanol, the simplest alcohol, is a polar protic solvent.[2] Its hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to effectively solvate polar molecules. It is widely used in organic synthesis, purification, and as a component of mobile phases in chromatography.[2][3] For 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, the hydroxyl group of methanol can engage in hydrogen bonding with the carboxylic acid, amino, and Boc groups, facilitating dissolution.
Qualitative and Estimated Quantitative Solubility
While specific, publicly available quantitative solubility data for 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is limited, qualitative information from chemical suppliers consistently indicates its solubility in both DMSO and methanol.[4][5]
To provide a more tangible, albeit estimated, frame of reference, we can examine the solubility of the parent compound, p-aminobenzoic acid (PABA). PABA exhibits significant solubility in polar organic solvents due to its polar functional groups.[6][7]
| Solvent | Temperature (°C) | Solubility of p-Aminobenzoic Acid |
| Methanol | Not Specified | Soluble |
| Ethanol | Not Specified | 125 g/L[8] |
| Water | 30 | 6.1 g/L[8] |
Note: This table presents data for the parent compound, p-aminobenzoic acid, to serve as a predictive reference. The bulky, non-polar tert-butyl group in 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is expected to decrease its solubility in highly polar solvents like water, while potentially enhancing it in less polar organic solvents compared to PABA.
Experimental Determination of Solubility: A Self-Validating Approach
To obtain precise and reliable solubility data, empirical determination is essential. The following protocols describe two widely accepted methods for assessing the thermodynamic and kinetic solubility of a compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for its determination.[2][9]
Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Experimental Protocol:
-
Preparation: Add an excess amount of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid to a series of vials containing a known volume of DMSO or methanol. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A standard calibration curve of the compound in the respective solvent must be prepared.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: A High-Throughput Approach
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a critical parameter in early drug discovery for assessing the risk of precipitation in in vitro assays.[1][4]
Principle: A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility and Practical Considerations
Several factors can influence the measured solubility of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid:
-
Temperature: The solubility of most solid compounds, including this one, is expected to increase with temperature.
-
pH: For ionizable compounds like this benzoic acid derivative, the pH of the solvent will significantly impact solubility. In acidic conditions, the amino groups will be protonated, and in basic conditions, the carboxylic acid will be deprotonated. Both ionized forms are generally more soluble in aqueous media than the neutral form.
-
Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized compound with a known purity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
Conclusion: A Foundation for Further Research
This technical guide has provided a comprehensive overview of the solubility of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid in DMSO and methanol. While a definitive quantitative value remains to be established in the public domain, the qualitative evidence, coupled with an understanding of the compound's physicochemical properties and the behavior of its parent molecule, strongly supports its utility in these solvents. The detailed experimental protocols provided herein offer a robust framework for researchers to determine the precise solubility under their specific experimental conditions. A thorough understanding and empirical determination of solubility are indispensable for the successful advancement of drug discovery programs that utilize this important synthetic intermediate.
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